{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
The compound {1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 1247658-30-5) features a 1,2,3-triazole core substituted with a methanamine group at the 4-position and a 4-bromothiophene moiety at the 1-position via a methyl linker. This hybrid structure combines the electron-rich thiophene ring with the versatile triazole scaffold, which is frequently employed in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4S/c9-6-1-8(14-5-6)4-13-3-7(2-10)11-12-13/h1,3,5H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDWQKGADJAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of triazole derivatives often involves the use of click chemistry, particularly the Huisgen cycloaddition reaction. For this compound, the following general steps are typically employed:
- Starting Materials : 4-bromothiophen-2-carboxaldehyde and azide derivatives.
- Reaction Conditions : The reaction is usually performed under mild conditions using copper(I) catalysis.
- Purification : The product is purified using column chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound was evaluated for its activity against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that compounds with a triazole moiety exhibited significant antiproliferative effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.73 | Induces apoptosis |
| Compound B | SW480 | 1.5 | Cell cycle arrest at G2/M |
| Compound C | A549 | 2.0 | Inhibits proliferation |
These findings suggest that the triazole ring may play a crucial role in enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle modulation .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial effects. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For example, one study reported that a related triazole compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 32 µg/mL |
This antimicrobial activity is attributed to the ability of triazoles to disrupt cellular processes in pathogens .
The biological activity of this compound can be explained through several proposed mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell survival in both cancer and microbial cells.
- Cell Membrane Disruption : The lipophilic nature of the bromothiophene moiety may facilitate interaction with cell membranes, leading to increased permeability and subsequent cell death.
- Apoptosis Induction : Many studies indicate that triazoles can initiate apoptotic pathways in cancer cells through various signaling cascades.
Case Studies
Several case studies have been documented regarding the efficacy of triazole derivatives:
- Case Study 1 : A study involving a series of triazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
- Case Study 2 : Clinical trials assessing the safety and efficacy of similar compounds in treating fungal infections demonstrated significant improvement in patient outcomes compared to standard treatments.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1,2,3-triazol-4-yl methanamine derivatives. Key structural analogs include:
Pharmacological and Physicochemical Properties
Crystallographic and Stability Data
- Crystal Packing : Bromophenyl analogs (e.g., [1-(4-bromo-2-methylphenyl) derivatives) exhibit π-π stacking between aromatic rings, while thiophene’s planar structure may enable stronger van der Waals interactions .
- Stability : Thiophene derivatives are less prone to oxidative degradation compared to furan-based compounds, as sulfur is less electronegative than oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
